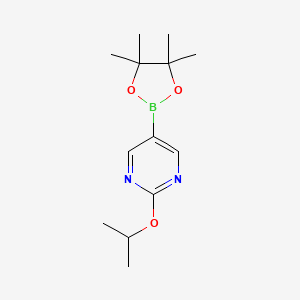

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Description

Role in Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura reactions , forming carbon-carbon bonds with aryl halides under palladium catalysis. This reactivity is leveraged in:

- Pharmaceutical Synthesis: Constructing kinase inhibitors and targeted therapies, where pyrimidine cores are prevalent.

- Polymer Chemistry: Creating conjugated polymers for optoelectronic applications.

Example Reaction:

In a double Suzuki coupling, 2,4-dichloropyrimidine reacts with two equivalents of the compound to yield diarylated pyrimidines, critical for materials with tailored electronic properties.

Applications in Medicinal Chemistry

The compound serves as a precursor to:

- Kinase Inhibitors: Derivatives with 2-aminopyrimidine motifs, such as Apitolisib and Votrient, which target phosphatidylinositol 3-kinase (PI3K).

- Anticancer Agents: Bropirimine analogs, synthesized via oxidation of the boronate group.

| Application | Example |

|---|---|

| Kinase Inhibitors | Apitolisib (PI3K inhibitor) |

| Anticancer Agents | Bropirimine (pyrimidine-derived chemotherapeutic) |

| Fluorescent Probes | Boron-doped pyrimidines for biological imaging |

C–H Borylation and Functionalization

Pyrimidine-directed metal-free C–H borylation has expanded the scope of boronate synthesis. For instance, BBr$$_3$$ facilitates ortho-borylation of 2-pyrimidylanilines, yielding boronates that resist protodeboronation. This method bypasses transition metals, enhancing scalability and functional group tolerance.

Position within Pyrimidine Boronic Acid Derivatives

Structural Classification

Pyrimidine boronic acids are classified by substitution patterns and boronate protecting groups:

Comparative Reactivity

The isopropoxy group influences electronic and steric environments:

- Electronic Effects: Electron-donating alkoxy groups activate the pyrimidine ring toward electrophilic substitution, though the boronate’s electron-withdrawing nature counteracts this.

- Steric Effects: Bulky isopropoxy groups may hinder ortho-substitution, favoring meta- or para-selectivity in coupling reactions.

Properties

IUPAC Name |

2-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)17-11-15-7-10(8-16-11)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDCOFYYHZYBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound can be used as a reagent to borylate arenes. Arenes are aromatic hydrocarbons, which play a crucial role in various biochemical reactions.

Mode of Action

The compound 2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine interacts with its targets (arenes) through a process known as borylation. Borylation is a chemical reaction where a boron atom is added to an organic molecule. This process can lead to significant changes in the chemical properties of the target molecule, enabling it to participate in further chemical reactions.

Biochemical Pathways

The borylation of arenes can lead to the formation of organoboron compounds. These compounds are often used as intermediates in organic synthesis, indicating that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in water, which could potentially influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific arenes it interacts with. By borylating arenes, the compound can significantly alter the chemical properties of these molecules, enabling them to participate in further chemical reactions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be moisture sensitive, indicating that its stability and efficacy could be affected by the presence of water or humidity in the environment.

Biochemical Analysis

Biochemical Properties

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine plays a significant role in biochemical reactions, particularly in the borylation of arenes and the synthesis of conjugated copolymers. This compound interacts with various enzymes and proteins, facilitating the formation of boron-containing intermediates. These intermediates are crucial in the synthesis of complex organic molecules, which are often used in pharmaceuticals and materials science. The nature of these interactions involves the formation of covalent bonds between the boron atom in the compound and the target molecules, leading to the stabilization of reaction intermediates and the promotion of desired chemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is an important factor, as it can undergo degradation under certain conditions, leading to a decrease in its efficacy. Studies have shown that the compound remains stable under inert conditions but can degrade in the presence of moisture or high temperatures. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects highlight the importance of controlling experimental conditions to ensure the reliability of results.

Biological Activity

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H22BNO3

- Molecular Weight : 263.14 g/mol

- CAS Number : 61676-62-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Recent studies indicate that it may act as an inhibitor of specific kinases involved in signaling pathways critical for cell survival and proliferation.

Kinase Inhibition

Research has shown that the compound inhibits mixed lineage kinase 3 (MLK3), which is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of MLK3 has been linked to neuroprotective effects and potential therapeutic benefits in conditions characterized by neuronal cell death .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of the compound:

Case Studies

- Neuroprotective Effects : A study demonstrated that treatment with this compound significantly reduced apoptosis in neuronal cells exposed to neurotoxic agents. This effect was mediated through the inhibition of MLK3 and subsequent downregulation of stress-related signaling pathways .

- Antimicrobial Activity : Another investigation assessed the compound's efficacy against multidrug-resistant strains of bacteria. The results indicated that while the compound exhibited some antimicrobial properties, its effectiveness was limited compared to traditional antibiotics .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Current data suggest that:

- The compound has a moderate oral bioavailability.

- It does not significantly inhibit cytochrome P450 enzymes at therapeutic concentrations .

Toxicological assessments indicate a favorable safety profile at doses up to 2000 mg/kg in animal models .

Scientific Research Applications

Reagent in Organic Synthesis

2-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine serves as a versatile reagent in organic synthesis. It is particularly useful in the following reactions:

- Borylation Reactions : This compound can facilitate the borylation of various arenes and alkenes, leading to the formation of boron-containing intermediates essential for further transformations .

- Suzuki Coupling Reactions : It acts as a boron source in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis of Conjugated Polymers

The compound is instrumental in synthesizing conjugated polymers that have applications in organic electronics. Notable examples include:

- Fluorene Derivatives : It can be used to synthesize intermediates like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole and others that are crucial for developing light-emitting diodes (LEDs) and photovoltaic cells .

| Polymer Intermediate | Application |

|---|---|

| 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole | Organic LEDs |

| 3,9-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-di(1-decylundecyl)indolo[3,2-b]carbazole | Photovoltaics |

| 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole | Organic semiconductors |

Pharmaceutical Applications

There is emerging interest in utilizing this compound as a building block for pharmaceutical agents. Its ability to form stable complexes with various biological targets makes it a candidate for drug development processes.

Material Science

The compound's properties allow it to be integrated into materials that require enhanced electrical conductivity or thermal stability. Research is ongoing into its role as an additive in polymer matrices to improve performance characteristics .

Case Studies

Several studies illustrate the applications of this compound:

-

Borylation of Aromatic Compounds :

A study demonstrated its effectiveness in borylating various aromatic compounds under mild conditions. The resulting boronates were then utilized in further cross-coupling reactions to synthesize complex molecules . -

Development of Organic Photovoltaics :

Researchers synthesized a series of conjugated polymers incorporating this compound to enhance charge transport properties in organic solar cells. The results showed improved efficiency compared to traditional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Boronates

Below is a detailed comparison of the target compound with analogous pyrimidine derivatives bearing different substituents and boronate groups. Key parameters include substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine Boronates

Key Findings and Trends

a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs) : Chloro (-Cl) substituents (e.g., 2-chloro derivatives) enhance electrophilicity, facilitating Suzuki-Miyaura coupling by stabilizing transient palladium intermediates .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups increase solubility in organic solvents but may reduce coupling efficiency due to steric hindrance .

- Amino Groups (-NH₂): Enable post-functionalization (e.g., amide bond formation), making these compounds versatile intermediates in drug discovery .

Challenges and Limitations

- Steric Hindrance : Bulky substituents (e.g., isopropoxy) may limit coupling efficiency with sterically demanding aryl halides.

- Solubility Issues : Highly lipophilic derivatives (e.g., methylthio) require co-solvents like DMF or THF for homogeneous reactions .

- Boronate Hydrolysis : All dioxaborolane-containing compounds are moisture-sensitive, necessitating anhydrous storage .

Q & A

Q. What are the critical parameters for verifying the identity and purity of 2-isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

Methodological Answer:

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the structure, focusing on characteristic peaks (e.g., the isopropoxy group’s split at ~1.3 ppm for methyl protons and the pyrimidine ring’s aromatic protons at 8.5–9.0 ppm) .

- Purity Assessment : Employ HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. A purity threshold of ≥98% is recommended for Suzuki-Miyaura cross-coupling applications .

- Mass Spectrometry : LC-MS (ESI+) should show the molecular ion peak at m/z 253.1 [M+H] (calculated for CHBNO) .

Q. How should this compound be stored to prevent degradation, and what solvents are optimal for dissolution?

Methodological Answer:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .

- Waste Disposal : Neutralize boronate-containing waste with aqueous sodium hydroxide (1 M) before disposal .

Advanced Research Questions

Q. How does the isopropoxy substituent influence the reactivity of the boronate ester in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The electron-donating isopropoxy group increases the electron density of the pyrimidine ring, potentially enhancing oxidative addition in palladium-catalyzed reactions. Compare coupling yields with analogous chloro- or methoxy-substituted boronate esters (e.g., 2-chloro-5-(pinacolatoboryl)pyrimidine) via -NMR reaction monitoring .

- Steric Considerations : The isopropoxy group may hinder transmetalation. Optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and reaction temperature (80–100°C) to mitigate steric effects .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Reproducibility Protocol : Prepare saturated solutions in THF, DMF, and ethanol. Measure solubility via gravimetric analysis (filter undissolved solids, evaporate solvent, and weigh residue) .

- Data Reconciliation : Account for batch-to-batch variability by cross-referencing supplier Certificates of Analysis (CoA) and independent LC-MS validation .

Q. What strategies minimize protodeboronation side reactions during Suzuki-Miyaura couplings?

Methodological Answer:

- Base Selection : Use CsCO (2 equiv) instead of KPO to stabilize the boronate intermediate .

- Additives : Include 10 mol% of 4-(dimethylamino)pyridine (DMAP) to suppress acid-mediated degradation .

- Reaction Monitoring : Track protodeboronation byproducts (e.g., 5-isopropoxypyrimidine) via GC-MS or -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.